molecular formula C34H46O18 B1674868 (2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 96038-87-8

(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1674868
CAS No.: 96038-87-8
M. Wt: 742.7 g/mol
InChI Key: FFDULTAFAQRACT-DVWYHDMESA-N
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Description

(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Ligustrum sinense, Eleutherococcus divaricatus, and other organisms with data available.

Mechanism of Action

Target of Action

Liriodendrin primarily targets the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .

Mode of Action

Liriodendrin interacts with its targets by inhibiting the expression of certain key molecules. In the sphingolipid pathway, it reduces the expression of Cer, Cer1P, and S1P . In the SRC/STAT3/MAPK signaling pathway, it attenuates the elevated phosphorylation levels of SRC’s downstream components (JNK, P38, and STAT3) .

Biochemical Pathways

Liriodendrin affects the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway. By reducing the expression of Cer, Cer1P, and S1P in the sphingolipid pathway, it inhibits intestinal inflammation and intestinal cell apoptosis . By attenuating the phosphorylation levels of JNK, P38, and STAT3 in the SRC/STAT3/MAPK signaling pathway, it protects against acute lung injury .

Pharmacokinetics

Research has shown that liriodendrin can be effectively absorbed and utilized in the body, as evidenced by its significant effects in reducing inflammation and apoptosis in various disease models .

Result of Action

Liriodendrin’s action results in reduced inflammation and apoptosis. It decreases the levels of pro-inflammatory cytokines (IL-6 and TNF-α), inhibits the activation of Bcl-2/Bax/Caspase-3 and NF-κB signaling pathways, and reduces histological damage to tissues . In the case of acute lung injury, it ameliorates acidosis and hypoxemia .

Action Environment

It’s worth noting that the effectiveness of liriodendrin can be influenced by the severity of the disease state and the individual’s overall health status .

Biochemical Analysis

Biochemical Properties

Liriodendrin has been shown to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been found to interact with tumor necrosis factor alpha (TNF-α), a key player in inflammation . Liriodendrin establishes H-bonds with Thr87 and Arg 82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .

Cellular Effects

Liriodendrin has been observed to have significant effects on various types of cells and cellular processes . It has been shown to improve airway hyperresponsiveness and regulate levels of serum histamine and immunoglobulins in a dose-dependent manner . Additionally, it reduces bronchoalveolar secretion, thymic stromal lymphopoietin, and other pro-inflammatory cytokines, such as IL-1β, TNF-α, MIP-2, and eosinophil granule proteins .

Molecular Mechanism

At the molecular level, Liriodendrin exerts its effects through various mechanisms. It has been found to bind to TNF-α, inhibiting its activity and thereby reducing inflammation . This binding interaction is thought to be responsible for the observed reduction in pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Liriodendrin have been observed to change over time . It has been found to have a significant impact on cellular function, with long-term effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Liriodendrin have been found to vary with dosage . At higher doses, it has been observed to have more pronounced effects on inflammation and immune response .

Metabolic Pathways

Liriodendrin is involved in various metabolic pathways . It interacts with enzymes such as TNF-α, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Liriodendrin is transported and distributed in a manner that allows it to exert its effects . It is thought to interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of Liriodendrin is thought to play a role in its activity and function . It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDULTAFAQRACT-DVWYHDMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96038-87-8
Record name Liriodendrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096038878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 3
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 4
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 5
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 6
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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